molecular formula C25H33Cl2N5O4 B12789272 N(sub 6)-(4-(2-Diethylaminoethoxycarbonyl)phenyl)carbamoyl-3-phenylisopropylsydnone imine dihydrochloride CAS No. 117038-03-6

N(sub 6)-(4-(2-Diethylaminoethoxycarbonyl)phenyl)carbamoyl-3-phenylisopropylsydnone imine dihydrochloride

Cat. No.: B12789272
CAS No.: 117038-03-6
M. Wt: 538.5 g/mol
InChI Key: KNSAEBCEFPFPOW-UHFFFAOYSA-N
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Description

N(sub 6)-(4-(2-Diethylaminoethoxycarbonyl)phenyl)carbamoyl-3-phenylisopropylsydnone imine dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sydnone imine core, a phenylisopropyl group, and a diethylaminoethoxycarbonyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sub 6)-(4-(2-Diethylaminoethoxycarbonyl)phenyl)carbamoyl-3-phenylisopropylsydnone imine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the sydnone imine core, the introduction of the phenylisopropyl group, and the attachment of the diethylaminoethoxycarbonyl moiety. Each step requires specific reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, purification techniques, and quality control measures are essential to ensure the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N(sub 6)-(4-(2-Diethylaminoethoxycarbonyl)phenyl)carbamoyl-3-phenylisopropylsydnone imine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N(sub 6)-(4-(2-Diethylaminoethoxycarbonyl)phenyl)carbamoyl-3-phenylisopropylsydnone imine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions, serving as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biochemical pathways.

    Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N(sub 6)-(4-(2-Diethylaminoethoxycarbonyl)phenyl)carbamoyl-3-phenylisopropylsydnone imine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N(sub 6)-(4-(2-Diethylaminoethoxycarbonyl)phenyl)carbamoyl-3-phenylisopropylsydnone imine dihydrochloride include other sydnone imine derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

CAS No.

117038-03-6

Molecular Formula

C25H33Cl2N5O4

Molecular Weight

538.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]benzoate;chloride;hydrochloride

InChI

InChI=1S/C25H31N5O4.2ClH/c1-4-29(5-2)15-16-33-24(31)21-11-13-22(14-12-21)26-25(32)27-23-18-30(28-34-23)19(3)17-20-9-7-6-8-10-20;;/h6-14,18-19H,4-5,15-17H2,1-3H3,(H-,26,27,28,31,32);2*1H

InChI Key

KNSAEBCEFPFPOW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C[N+](=NO2)C(C)CC3=CC=CC=C3.Cl.[Cl-]

Origin of Product

United States

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